
2-Bromonaphthalene
Overview
Description
2-Bromonaphthalene (CAS: 580-13-2) is a halogenated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₀H₇Br and a molecular weight of 207.07 g/mol . It is synthesized via diazotization of 2-aminonaphthalene followed by reaction with mercuric bromide, or through bromination of β-naphthol under controlled conditions . Structurally, it consists of a naphthalene ring substituted with a bromine atom at the 2-position, conferring distinct electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromonaphthalene can be synthesized through several methods. One common method involves the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the second position .
Industrial Production Methods: In industrial settings, this compound is often produced by the bromination of naphthalene using bromine and a suitable solvent. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Bromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as cyanide, hydroxide, or amines.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium cyanide, sodium hydroxide, or primary amines are used under conditions such as reflux in an appropriate solvent.
Suzuki-Miyaura Coupling: Reagents include aryl boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Products include 2-cyanonaphthalene, 2-hydroxynaphthalene, and 2-aminonaphthalene.
Coupling Reactions: Products are various biaryl compounds depending on the aryl boronic acid used.
Scientific Research Applications
Organic Synthesis
Key Intermediate in Pharmaceutical Development
2-Bromonaphthalene serves as a crucial intermediate in the synthesis of various organic compounds. Its role is particularly prominent in the preparation of biaryls through the Suzuki cross-coupling reaction, which is essential for developing pharmaceuticals and agrochemicals. This reaction involves the coupling of aryl halides with organoboron compounds, facilitating the formation of complex molecular structures necessary for drug development .
Material Science
Organic Electronics
In material science, this compound is utilized in the production of organic semiconductors. It acts as an additive in polymer solar cells (PSCs) and organic light-emitting diodes (OLEDs), enhancing their efficiency and performance. For instance, when used as a high-boiling-point solvent additive in PSCs, it significantly improves the morphology of the active layer, leading to enhanced power conversion efficiencies . The following table summarizes its performance metrics in solar cell applications:
Application | Performance Metrics |
---|---|
Polymer Solar Cells | Power Conversion Efficiency: 7.01% |
Open-Circuit Voltage: 0.731 V | |
Short-Circuit Current Density: 13.79 mA/cm² | |
Fill Factor: 69.46% |
Fluorescent Dyes
Biological Imaging
this compound is also employed in synthesizing fluorescent dyes, which are vital for biological imaging and diagnostics. These dyes enhance visibility and contrast in imaging techniques, aiding in various biomedical research applications .
Research Reagents
Mechanistic Studies
As a reagent, this compound assists researchers in studying reaction mechanisms and developing new methodologies in organic chemistry. Its utility extends to exploring potential tumorigenicity, making it relevant in cancer research .
Polymer Chemistry
Specialty Polymers
In polymer chemistry, this compound contributes to formulating specialty polymers with tailored properties for specific industrial applications. Its ability to modify polymer characteristics makes it a valuable component in developing advanced materials .
Case Study 1: Synthesis of Biaryls
A study demonstrated the effectiveness of this compound as a precursor in synthesizing biaryls through the Suzuki cross-coupling reaction. The researchers reported high yields and selectivity, highlighting its importance in pharmaceutical synthesis .
Case Study 2: Enhancing Organic Solar Cells
Research conducted by Sun et al. (2017) evaluated the impact of this compound as an additive in PSCs. The study found that incorporating this compound improved the photovoltaic performance significantly compared to traditional solvents .
Mechanism of Action
The mechanism of action of 2-Bromonaphthalene in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. In biological systems, its mechanism of action is less well-defined but may involve interactions with cellular components leading to various biological effects .
Comparison with Similar Compounds
Physical Properties :
- Melting Point : 52–55°C
- Boiling Point : 281–282°C
- Solubility : Slightly soluble in water; soluble in alcohol, ether, chloroform, and benzene .
- Vapor Pressure : Lower than parent naphthalene due to bromine’s electron-withdrawing effects (data derived via Knudsen effusion) .
Comparison with Similar Compounds
Halogenated Naphthalenes
1-Bromonaphthalene
- Structural Difference : Bromine at the 1-position vs. 2-position.
- Reactivity : 1-Bromonaphthalene exhibits slower oxidative addition to Pd(0) catalysts compared to 2-Bromonaphthalene due to steric hindrance in the 1-position .
- Chromatography : Relative retention times on SE-54 columns differ significantly (e.g., this compound: 1.00; 1-Bromonaphthalene: 1.23), reflecting distinct length-to-breadth ratios .
2-Chloronaphthalene
- Electronic Effects : Chlorine’s lower electronegativity compared to bromine reduces its electron-withdrawing effect, leading to higher vapor pressure (Table 1) .
- Environmental Fate : Less prone to oxidation than this compound, which can transform into benzo(a)pyrene under heat and oxygen .
Table 1: Physical Properties of Halogenated Naphthalenes
Compound | Melting Point (°C) | Boiling Point (°C) | Vapor Pressure (ln Pvap) at 298K |
---|---|---|---|
This compound | 52–55 | 281–282 | -8.2 |
1-Bromonaphthalene | -6 | 279–281 | -7.9 |
2-Chloronaphthalene | 56–58 | 285–287 | -7.5 |
Other Aryl Bromides
Bromobenzene
- Reactivity : Despite similar electronic properties, bromobenzene undergoes oxidative addition to Pd(0) slower than this compound due to the naphthalene ring’s resonance stabilization .
- Catalytic Applications : In Pd-catalyzed carboamination, this compound’s bulkiness slows N-arylation steps compared to bromobenzene .
β-Bromostyrene
- Bond Formation : Vinyl sp² C–N reductive elimination is faster with β-bromostyrene than aryl sp² C–N elimination with this compound, even with comparable electronics .
Polycyclic Aromatic Hydrocarbons (PAHs)
Naphthalene
- Volatility : Naphthalene has higher vapor pressure (ln Pvap = -6.1) than this compound due to the absence of bromine .
- Environmental Impact : Naphthalene degrades faster, while this compound persists longer and forms toxic benzo(a)pyrene under oxidative conditions .
9,10-Dibromoanthracene
Table 2: Reactivity in Cross-Coupling Reactions
Compound | Oxidative Addition Rate (Relative) | Suzuki Coupling Yield (%) |
---|---|---|
This compound | 1.0 | 85–90 |
Bromobenzene | 0.7 | 70–75 |
β-Bromostyrene | 1.5 | 92–95 |
Environmental and Toxicological Comparison
- Degradation : this compound is absorbed by zeolites but undergoes oxidation to benzo(a)pyrene, unlike 1-chloroanthracene, which remains stable under similar conditions .
- Toxicity : While this compound shows acute oral toxicity (Category 4), 2-methylnaphthalene is more neurotoxic but less environmentally persistent .
Biological Activity
2-Bromonaphthalene is a halogenated polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activities, particularly its potential mutagenicity and carcinogenicity. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.
This compound, also known as β-bromonaphthalene or 2-naphthyl bromide, has the molecular formula and a molecular weight of 207.07 g/mol. It appears as a solid with a melting point of 52-55 °C and a boiling point of 281-282 °C. Its structure features a bromine atom attached to the second carbon of the naphthalene ring system, which influences its reactivity and biological interactions .
Mutagenicity and Carcinogenicity
Research indicates that halogenated PAHs, including this compound, exhibit mutagenic properties. A study highlighted that upon photoirradiation by UVA light, this compound induced lipid peroxidation—a process linked to cellular damage and carcinogenesis . The study demonstrated that this compound could generate reactive oxygen species (ROS), leading to oxidative stress in biological systems.
Genotoxic Effects
Genotoxicity studies have shown that this compound can cause DNA damage. It has been implicated in various assays assessing mutagenic potential, revealing that exposure can lead to mutations in bacterial and mammalian cells. The compound's ability to form DNA adducts is a significant concern for its role in cancer initiation .
Photoirradiation Studies
In one pivotal study, researchers examined the effects of UVA photoirradiation on several halo-PAHs, including this compound. The findings indicated that this compound could induce lipid peroxidation at varying levels compared to other tested PAHs, suggesting its potential harmful effects on human health through environmental exposure .
Comparative Toxicology
A comparative analysis of various halogenated PAHs revealed that this compound exhibited significant toxicity in aquatic organisms, indicating its bioaccumulation potential and ecological risks. The study utilized standardized toxicity tests to evaluate the effects on species such as Daphnia magna and fish embryos .
Data Tables
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 207.07 g/mol |
Melting Point | 52-55 °C |
Boiling Point | 281-282 °C |
Solubility in Methanol | Soluble at 50 mg/mL |
Biological Activity | Observation |
---|---|
Mutagenicity | Induces mutations in cells |
Carcinogenicity | Potential tumorigenic effects |
Lipid Peroxidation | Induced by UVA irradiation |
Q & A
Q. Basic: What are the optimal synthetic routes for 2-bromonaphthalene, and how should purity be validated?
Answer:
this compound is typically synthesized via electrophilic bromination of naphthalene using Br₂ in the presence of Lewis acids (e.g., FeBr₃). Alternative routes include Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling with arylboronic acids . To validate purity:
- Chromatography: Use HPLC or GC-MS with a polar stationary phase (e.g., ZORBAX Eclipse Plus C18) to resolve impurities.
- Spectroscopy: Confirm structure via -NMR (aromatic protons at δ 7.4–8.2 ppm) and FT-IR (C-Br stretch at ~550 cm⁻¹) .
- Melting Point: Compare observed values (literature: 52–54°C) to certified standards .
Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods for synthesis and sample preparation to mitigate inhalation risks (TLV: not established; treat as hazardous).
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated organic waste under EPA guidelines .
- Storage: Keep in amber glass vials at 4°C, away from oxidizers (e.g., peroxides) to prevent decomposition .
Q. Advanced: How can contradictions in toxicological data for this compound be resolved across different experimental models?
Answer:
Discrepancies often arise from:
- Exposure Routes: Oral vs. inhalation studies show varying hepatic effects (e.g., CYP450 induction in rats vs. no effect in vitro) .
- Species Sensitivity: Mice exhibit higher renal toxicity due to glutathione depletion mechanisms absent in primates .
Methodological Mitigation: - Dose-Response Analysis: Use Hill slope models to compare interspecies ED₅₀ values.
- Omics Integration: Apply transcriptomics (RNA-seq) to identify conserved toxicity pathways across models .
Q. Advanced: What strategies optimize this compound’s reactivity in cross-coupling reactions for isotopic labeling?
Answer:
For - or -labeled derivatives:
- Catalyst Tuning: Employ Pd(OAc)₂/XPhos systems to enhance coupling efficiency with deuterated organolithium reagents (e.g., CD₃Li) .
- Solvent Effects: Use anhydrous THF or DMF to stabilize reactive intermediates and minimize protodehalogenation .
- Kinetic Analysis: Monitor reaction progress via in situ Raman spectroscopy (C-Br peak at 250 cm⁻¹) to optimize time-temperature profiles .
Q. Basic: How can this compound be quantified in environmental samples (e.g., soil, water)?
Answer:
- Extraction: Use Soxhlet extraction with hexane/acetone (3:1 v/v) for soil; solid-phase extraction (C18 cartridges) for water .
- Detection: GC-ECD (electron capture detector) with a DB-5MS column (LOD: 0.1 ppb) .
- Validation: Spike samples with -2-bromonaphthalene as an internal standard to correct for matrix effects .
Q. Advanced: What computational methods predict this compound’s photodegradation pathways in environmental matrices?
Answer:
- DFT Modeling: Calculate HOMO-LUMO gaps (e.g., Gaussian 16/B3LYP/6-31G*) to identify reactive sites for OH• radical attack .
- Kinetic Monte Carlo: Simulate degradation pathways in aqueous systems, prioritizing bromine displacement and naphthoquinone formation .
- Experimental Correlation: Validate models using LC-QTOF-MS to detect transient intermediates (e.g., 2-naphthol) .
Q. Basic: What are the key criteria for including this compound studies in a systematic review on halogenated PAHs?
Answer:
Follow PRISMA guidelines with inclusion criteria:
- Health Outcomes: Focus on hepatic, renal, and respiratory endpoints from peer-reviewed mammalian studies .
- Exposure Data: Include oral (mg/kg/day) and inhalation (ppm) metrics with ≥28-day exposure durations .
- Bias Assessment: Use SYRCLE’s risk-of-bias tool for animal studies to exclude underpowered cohorts .
Q. Advanced: How do steric and electronic effects influence this compound’s regioselectivity in electrophilic substitution reactions?
Answer:
- Steric Maps: Generate Connolly surfaces (e.g., in Avogadro) to show bromine’s hindrance at the β-position, favoring α-substitution in naphthalene derivatives .
- Hammett Analysis: Plot σ⁺ values vs. reaction rates (e.g., nitration) to quantify electron-withdrawing effects (ρ ≈ −2.1 for Br) .
- Competition Experiments: Compare yields of mono-/di-substituted products under Br₂ vs. Cl₂ to validate predictive models .
Q. Basic: What are the reporting standards for this compound characterization in synthetic chemistry publications?
Answer:
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Data: Report -NMR, -NMR, HRMS, and melting points for new compounds.
- Purity: Specify HPLC/GC-MS purity (≥95%) in the experimental section .
- Reproducibility: Deposit detailed synthetic protocols in supplementary information, including catalyst loadings and reaction scales .
Q. Advanced: How can machine learning improve reaction yield predictions for this compound-based catalytic systems?
Answer:
- Feature Engineering: Train models on descriptors like Pd nanoparticle size, solvent polarity, and aryl halide activation energy .
- Dataset Curation: Use Reaxys or SciFinder to compile 500+ entries on Suzuki couplings with bromonaphthalenes .
- Validation: Compare predicted vs. experimental yields via k-fold cross-validation (R² > 0.85 indicates robustness) .
Properties
IUPAC Name |
2-bromonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSMUYYLXZULMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060378 | |
Record name | Naphthalene, 2-bromo- | |
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Molecular Weight |
207.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to pale yellow powder; [Alfa Aesar MSDS] | |
Record name | 2-Bromonaphthalene | |
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Vapor Pressure |
0.00347 [mmHg] | |
Record name | 2-Bromonaphthalene | |
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CAS No. |
580-13-2 | |
Record name | 2-Bromonaphthalene | |
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Record name | 2-Bromonaphthalene | |
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Record name | Naphthalene, 2-bromo- | |
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Record name | 2-BROMONAPHTHALENE | |
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Retrosynthesis Analysis
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